3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3 and a molecular weight of 238.16 g/mol . This compound features a piperidine ring substituted with a 1-methyl-1H-imidazol-2-yl group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with piperidine derivatives under controlled conditions. One common method includes the use of Grignard reagents or lithiation reactions to introduce the imidazole moiety . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of high-purity reagents and optimized reaction conditions ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity or receptor binding . The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride: Similar structure but with a different substitution pattern on the imidazole ring.
N-methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride: Contains a propan-1-amine chain instead of a piperidine ring.
Uniqueness
3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMPNSLLNZAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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